molecular formula C19H16O3 B5660833 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone

2-hydroxy-3-(4-isopropylphenyl)naphthoquinone

Cat. No.: B5660833
M. Wt: 292.3 g/mol
InChI Key: VJIWIVIEKYWKGN-UHFFFAOYSA-N
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Description

2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Properties

IUPAC Name

4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIWIVIEKYWKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-isopropylphenyl derivatives under specific conditions. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to the desired hydroxyquinone compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(4-isopropylphenyl)naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or the quinone moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .

Scientific Research Applications

2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the modulation of redox signaling pathways and the inhibition of key enzymes involved in cellular processes. The compound can also interact with molecular targets such as topoisomerases and efflux pumps, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antibacterial and antifungal properties.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial activities.

Uniqueness

2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to generate ROS and modulate redox signaling pathways sets it apart from other similar compounds, making it a valuable target for further research and development.

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